molecular formula C3H6Cl2O4S2 B1267648 propane-1,3-disulfonyl dichloride CAS No. 20686-91-3

propane-1,3-disulfonyl dichloride

Cat. No.: B1267648
CAS No.: 20686-91-3
M. Wt: 241.1 g/mol
InChI Key: QHABYFQJNLKLOR-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Bifunctional Reagents

Organosulfur compounds, organic molecules containing sulfur, are integral to both nature and the chemical industry. wikipedia.org They are found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are valued for their diverse reactivity and are widely used to create new molecules. britannica.com

Propane-1,3-disulfonyl dichloride falls under the category of sulfonyl halides, a class of organosulfur compounds characterized by a sulfonyl group (>S(=O)2) bonded to a halogen. wikipedia.org More specifically, it is a disulfonyl chloride, meaning it possesses two such reactive groups. This dual reactivity classifies it as a bifunctional reagent. Bifunctional reagents are powerful tools in organic synthesis, enabling chemists to form multiple bonds and construct complex molecular frameworks in a more efficient and atom-economical manner. nih.gov The presence of two reactive sites on a single molecule allows for intramolecular cyclizations to form heterocyclic compounds or for intermolecular reactions to create polymers and other extended structures.

Historical Perspectives on Sulfonyl Halides in Organic Synthesis

The use of sulfonyl halides in organic synthesis has a rich history. Arylsulfonyl chlorides, for instance, have long been recognized as crucial precursors for a variety of functional groups, including sulfonamides and sulfonate esters. orgsyn.org The development of methods for their synthesis, such as the reaction of arenes with chlorosulfuric acid or the chlorination of sulfonic acids, has been a cornerstone of organic chemistry. wikipedia.org

Initially, the focus was on monosulfonyl halides like tosyl chloride and mesyl chloride, which are widely used as protecting groups for alcohols and amines and as activating groups to facilitate nucleophilic substitution reactions. wikipedia.orgyoutube.com The extension of this chemistry to disulfonyl halides like this compound represents a logical progression, offering chemists the ability to perform two simultaneous or sequential transformations. This has opened up new avenues for creating molecules with specific three-dimensional arrangements and functionalities. The stability of sulfonyl chlorides, being greater than that of the corresponding bromides and iodides, makes them particularly suitable for a wide range of synthetic applications. wikipedia.org

Significance of 1,3-Disubstituted Propane (B168953) Scaffolds in Chemical Transformations

The propane-1,3-diyl unit within this compound provides a flexible three-carbon linker that is of significant interest in chemical synthesis. The 1,3-disubstitution pattern allows for the formation of six-membered rings, which are prevalent in many biologically active molecules and natural products. The conformational flexibility of the propane chain can also influence the geometry of the resulting cyclic or polymeric structures.

The 1,3-disubstituted propane scaffold is a key structural motif in a variety of important chemical compounds. For example, 1,3-propanediol (B51772) is a monomer used in the production of polymers like polytrimethylene terephthalate, which is found in carpets and textiles. wikipedia.org Similarly, 1,3-dichloropropane (B93676) has been used in various chemical syntheses. wikipedia.orgnih.gov By employing this compound, chemists can introduce a sulfonamide or sulfonate ester linkage at both ends of the propane chain, leading to the formation of macrocycles, polymers, and other complex architectures with well-defined spacing and orientation of functional groups. This capability is particularly valuable in the design of novel materials, pharmaceuticals, and catalysts.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C3H6Cl2O4S2 nih.govlookchem.comchemicalbook.com
Molecular Weight 241.1 g/mol nih.gov
Melting Point 46-48 °C sigmaaldrich.com
Boiling Point 325.5 °C at 760 mmHg lookchem.com
Density 1.687 g/cm³ lookchem.com
CAS Number 20686-91-3 nih.govsigmaaldrich.comchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABYFQJNLKLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325758
Record name 1,3-Propanedisulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20686-91-3
Record name 1,3-Propanedisulfonyl chloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanedisulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for Propane 1,3 Disulfonyl Dichloride

Established Laboratory and Industrial Synthesis Protocols

The most conventional and well-documented route to propane-1,3-disulfonyl dichloride begins with propane-1,3-dithiol as the precursor. This traditional pathway is a multi-step process that has been widely used in both laboratory and industrial settings.

The classical synthesis involves a sequence of two main transformations:

Oxidation: Propane-1,3-dithiol is first oxidized to form propane-1,3-disulfonic acid. This is typically achieved using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction is exothermic and requires careful temperature control to prevent over-oxidation and ensure a high yield of the desired disulfonic acid.

Chlorination: The resulting propane-1,3-disulfonic acid is then converted to the target disulfonyl dichloride. This is accomplished by treating the acid with a chlorinating agent. Historically, potent reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) have been employed. In some variations of this method, the disulfonic acid is first converted to its disodium salt by neutralization with sodium hydroxide (B78521). This salt is then isolated and reacted with the chlorinating agent.

While effective, these established methods have limitations, particularly concerning the generation of significant stoichiometric waste, such as phosphorus byproducts, which can complicate purification and present environmental disposal challenges.

Novel Synthetic Approaches to 1,3-Disulfonyl Dichlorides

Recent research has focused on developing more direct and efficient methods for the synthesis of sulfonyl chlorides, including 1,3-disulfonyl dichlorides. A key area of innovation is the direct oxidative chlorination of thiols and dithiols, which circumvents the need to isolate the sulfonic acid intermediate.

One prominent novel approach involves the use of S-alkyl isothiourea salts as precursors. These salts are readily prepared from the corresponding alkyl halides (e.g., 1,3-dibromopropane) and thiourea. The S-alkyl isothiourea salt is then subjected to oxidative chlorosulfonation using various modern reagents to yield the sulfonyl chloride. This method is advantageous due to the use of stable, odorless, and easily handled precursors.

Other innovative methods that can be applied to this synthesis include:

Oxidation with Chlorine Dioxide: A method utilizing chlorine dioxide (ClO₂) has been developed for the oxidation of thiols and disulfides to their corresponding sulfonyl chlorides. This approach is noted for its simplicity and high product yields without requiring special conditions like heating or cooling.

Late-Stage Sulfonamide Conversion: A highly selective method involves the activation of primary sulfonamides using a pyrylium reagent (Pyry-BF₄) to form sulfonyl chlorides under mild conditions. While this is a conversion from a sulfonamide rather than a direct synthesis from a simpler precursor, it represents a novel strategy for accessing sulfonyl chlorides in complex molecules.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of sulfonyl chlorides. Several newer methods align with these principles and offer more environmentally benign alternatives to traditional protocols.

Bleach-Mediated Synthesis: A notable green approach is the use of common household bleach (sodium hypochlorite, NaOCl) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is considered environmentally friendly and worker-safe, utilizing a readily available, inexpensive, and atom-economic reagent. The process avoids the use of hazardous reagents and simplifies purification, often proceeding in high yields without the need for chromatography.

N-Chlorosuccinimide (NCS) as a Chlorinating Agent: The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts is another convenient and eco-friendly method. This approach proceeds under mild conditions and avoids toxic reagents and strong odors associated with traditional methods. A key advantage is that the water-soluble byproduct, succinimide, can be recovered and recycled back into NCS, making the process more sustainable.

Oxone in Aqueous Media: The use of Oxone (potassium peroxymonosulfate) in combination with a chloride source like KCl in water provides a simple and rapid method for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides. Performing the reaction in water as the solvent is a significant green advantage over traditional methods that rely on organic solvents.

These green methodologies represent a significant step forward, offering safer, more sustainable, and often more efficient routes to alkanesulfonyl chlorides.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route for this compound depends on factors such as scale, available starting materials, and desired environmental impact. The efficiency and selectivity of these methods can vary significantly.

MethodPrecursorKey ReagentsTypical ConditionsYield (%)Selectivity & Remarks
Traditional Method Propane-1,3-dithiol1. H₂O₂ or HNO₃2. PCl₅ or POCl₃Multi-step; Inert organic solvent for chlorination60-75Generates significant phosphorus waste; harsh reagents.
Bleach-Mediated S-Alkyl Isothiourea SaltNaOCl (Bleach), AcidReflux to form salt; controlled temperature for oxidationUp to 99Green and atom-economic; uses inexpensive reagents; simple workup.
NCS-Mediated S-Alkyl Isothiourea SaltN-Chlorosuccinimide (NCS)Mild conditions; often in acetonitrile/waterGood to ExcellentEnvironmentally friendly; byproduct (succinimide) is recyclable.
Oxone-Mediated Propane-1,3-dithiolOxone, KClRoom temperature; Water as solvent82-98 (for various thiols)Green method using water as solvent; rapid reaction times.
Chlorine Dioxide Propane-1,3-dithiolClO₂Ambient temperature45-82 (for various thiols)Simple procedure; avoids harsh conditions; high yields reported.

This table is a comparative summary based on data for general alkanesulfonyl chloride synthesis, which is applicable to this compound.

Precursor Chemistry for 1,3-Propanedisulfonyl Dichloride Formation

The formation of this compound relies on the appropriate selection and chemical transformation of its precursors.

1,3-Propanedithiol: This is the most fundamental precursor in traditional synthesis routes. The key chemical transformation is the oxidation of the two thiol (-SH) groups to sulfonic acid (-SO₃H) groups. This six-electron oxidation per sulfur atom requires a potent oxidizing agent. The resulting propane-1,3-disulfonic acid is a stable intermediate that can be isolated before its conversion. The hydroxyl groups of the sulfonic acid are then substituted by chlorine atoms using a suitable chlorinating agent to form the final sulfonyl chloride (-SO₂Cl) groups.

S-Alkyl Isothiourea Salts: In more modern, greener approaches, the precursor chemistry starts with a 1,3-dihaloalkane, such as 1,3-dibromopropane. This compound reacts with thiourea in a nucleophilic substitution reaction to form the corresponding bis(S-alkyl isothiourea) salt. This salt is a stable, solid material that is easily handled. The critical chemical step is the subsequent oxidative cleavage of the C-S bond and oxidation of the sulfur atom in the presence of a chloride source to directly form the two sulfonyl chloride functionalities. This pathway is more atom-economical as it consolidates the oxidation and chlorination into a single step.

Propane-1,3-disulfonic Acid and its Salts: Propane-1,3-disulfonic acid or its salts (e.g., disodium or barium salts) serve as direct precursors in the final chlorination step of the traditional method. The chemistry involves the nucleophilic substitution of the sulfonate groups by chloride ions, typically provided by reagents like PCl₅ or SOCl₂.

Reactivity and Mechanistic Investigations of Propane 1,3 Disulfonyl Dichloride

Electrophilic Nature of Sulfonyl Chloride Functionalities

The chemical behavior of propane-1,3-disulfonyl dichloride is fundamentally dictated by the electrophilic character of the sulfur atoms within its two sulfonyl chloride (-SO₂Cl) groups. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement leads to a significant polarization of the sulfur-chlorine and sulfur-oxygen bonds, creating a substantial partial positive charge on the sulfur atom. nih.gov This electron deficiency renders the sulfur atom a prime target for nucleophilic attack.

The electron-withdrawing nature of the sulfonyl group further enhances the electrophilicity of the sulfur center and makes the chlorine atom a good leaving group. reddit.com This facilitates nucleophilic substitution reactions where various nucleophiles can readily displace the chloride ion. reddit.com The reactivity of sulfonyl chlorides like this compound is crucial for their application in organic synthesis, as they are effective precursors for the introduction of sulfonyl groups into other molecules. reddit.com

Nucleophilic Addition-Elimination Reactions

The primary mode of reaction for this compound involves nucleophilic addition to the electrophilic sulfur atom, followed by the elimination of the chloride leaving group. This two-step mechanism is characteristic of reactions at sulfonyl centers and allows for the formation of a diverse array of sulfur-containing compounds.

Formation of N,N'-Bis-sulfonamides

This compound readily reacts with primary and secondary amines to yield N,N'-bis-sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The bifunctional nature of this compound allows for the reaction to occur at both ends of the propane (B168953) chain, leading to the formation of a bis-sulfonamide linkage.

An example of this reactivity is the formation of N¹,N³-dicyclohexylpropane-1,3-disulfonamide from the reaction of this compound with cyclohexylamine.

Reactant 1Reactant 2Product
This compoundCyclohexylamineN¹,N³-dicyclohexylpropane-1,3-disulfonamide

This table illustrates the formation of a specific N,N'-bis-sulfonamide from this compound.

Synthesis of Diesters of Propanedisulfonic Acid

In a similar fashion to its reactions with amines, this compound reacts with alcohols and phenols to form diesters of propanedisulfonic acid. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion. This reaction is a common method for the synthesis of sulfonate esters.

The versatility of this reaction is demonstrated by the variety of diesters that can be synthesized from this compound. For instance, reaction with ethanol yields diethyl propane-1,3-disulfonate, while reaction with phenol produces diphenyl propane-1,3-disulfonate.

Alcohol/PhenolResulting Diester
EthanolDiethyl propane-1,3-disulfonate
PhenolDiphenyl propane-1,3-disulfonate
4-NitrophenolPropane-1,3-disulfonic acid bis-(4-nitro-phenyl) ester
2,5-DimethylphenolPropane-1,3-disulfonic acid bis-(2,5-dimethyl-phenyl) ester

This table showcases the synthesis of various diesters of propanedisulfonic acid from this compound.

Reactions with Carbon-based Nucleophiles

While reactions with nitrogen and oxygen nucleophiles are prevalent, the electrophilic sulfur centers of this compound can also be attacked by carbon-based nucleophiles, such as those found in organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are a powerful tool for the formation of carbon-sulfur bonds.

The reaction of a sulfonyl chloride with a Grignard or organolithium reagent typically proceeds via nucleophilic attack of the carbanionic carbon of the organometallic compound on the sulfur atom. This leads to the displacement of the chloride and the formation of a sulfone (R-SO₂-R'). Given the bifunctional nature of this compound, it is expected that reaction with an excess of a suitable organometallic reagent would lead to the formation of a bis-sulfone.

Hydrolytic Stability and Reaction Pathways

The stability of this compound in the presence of water is a critical consideration in its handling, storage, and reaction quenching. Sulfonyl chlorides are known to undergo hydrolysis to the corresponding sulfonic acids. The rate and mechanism of this hydrolysis can be significantly influenced by the pH of the medium.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of sulfonyl chlorides can proceed through different mechanisms depending on the pH. In neutral or acidic conditions, the reaction typically involves the direct nucleophilic attack of water on the sulfur atom. Under basic conditions, the reaction can be accelerated due to the presence of the more nucleophilic hydroxide (B78521) ion.

For alkanesulfonyl chlorides, the hydrolysis mechanism can be complex and may involve the formation of a highly reactive sulfene intermediate (RCH=SO₂) under basic conditions, which is then trapped by water. The rate of hydrolysis is therefore dependent on the concentration of both water and hydroxide ions.

pH ConditionDominant NucleophileGeneral Reaction Pathway
Acidic/NeutralH₂ODirect nucleophilic substitution
BasicOH⁻Accelerated direct nucleophilic substitution or elimination-addition via a sulfene intermediate

This table outlines the general pathways for the hydrolysis of sulfonyl chlorides under different pH conditions.

Intermediacy in Hydrolytic Processes (e.g., Sultone formation)

The hydrolysis of sulfonyl chlorides can proceed through various mechanisms, and in specific cases, may involve the formation of cyclic intermediates known as sultones. While the direct intermediacy of a sultone in the hydrolysis of this compound is not extensively documented in readily available literature, the hydrolysis of analogous compounds provides insight into this potential pathway.

For instance, the hydrolysis of 2-hydroxyethanesulfonyl chloride has been shown to proceed primarily through the formation of a β-sultone (1,2-oxathietane 2,2-dioxide) intermediate. This reaction is thought to occur via a unimolecular pathway where a water molecule facilitates the cyclization, or through a hydroxide-promoted pathway involving the conjugate base of the starting material cdnsciencepub.com. The rapid subsequent reaction of the highly strained β-sultone is the major pathway for hydrolysis cdnsciencepub.com.

In a related context, the hydrolysis of propane-1,3-sultone itself has been studied and is known to yield 3-hydroxypropanesulfonic acid wikipedia.org. Studies on the alkaline hydrolysis of propane-1,3-sultone have indicated that the reaction can proceed with a degree of S-O bond cleavage, a phenomenon also observed in the hydrolysis of other cyclic sulfates and sultones, particularly those with five-membered rings cdnsciencepub.com. This enhanced reactivity at the sulfur center in cyclic systems compared to their acyclic counterparts is a point of mechanistic interest cdnsciencepub.com.

Given these precedents, it is plausible that under certain conditions, the hydrolysis of this compound could involve an intramolecular cyclization to form a transient sultone-like intermediate, which would then undergo further reaction. However, without direct experimental evidence for this compound, this remains a mechanistic hypothesis based on the reactivity of similar structures.

Reduction Chemistry of Bis-sulfonyl Chlorides

The reduction of sulfonyl chlorides is a fundamental transformation in organic synthesis, typically yielding thiols or their derivatives. The presence of two sulfonyl chloride groups in this compound introduces the possibility of selective reduction.

Commonly, sulfonyl chlorides are reduced to the corresponding thiols. One of the most important methods for producing aryl thiols is the reduction of aryl sulfonyl chlorides google.com. Various reagents have been employed for this purpose, including zinc and acid, or catalytic hydrogenation over a palladium catalyst google.com. The hydrogenation process is often carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction google.com.

While specific studies on the reduction of this compound are not prevalent, the general reactivity of sulfonyl chlorides suggests that strong reducing agents would likely convert both sulfonyl chloride moieties to thiol groups, yielding propane-1,3-dithiol. Propane-1,3-dithiol is a well-known compound used in organic synthesis, particularly for the protection of aldehydes and ketones as 1,3-dithianes wikipedia.org.

The selective reduction of one sulfonyl chloride group while leaving the other intact would require carefully controlled reaction conditions and milder reducing agents. The development of such selective transformations is an ongoing area of interest in organic synthesis.

Chemo-, Regio- and Stereoselectivity in Reactions

The presence of two reactive sites in this compound makes it an interesting substrate for studying selectivity in chemical reactions. The two sulfonyl chloride groups are chemically equivalent, which simplifies considerations of regioselectivity in reactions involving symmetrical reagents. However, when reacting with unsymmetrical reagents or under conditions that could lead to intramolecular reactions, questions of chemo- and stereoselectivity become pertinent.

This compound is a strong electrophile and readily undergoes nucleophilic substitution at the sulfur atoms evitachem.com. This reactivity is the basis for its use in the synthesis of various sulfur-containing compounds. For example, its reaction with nucleophiles can lead to the formation of sulfonamides, sulfonic esters, and other derivatives.

While specific studies detailing the chemo-, regio-, and stereoselectivity of reactions with this compound are limited in the available literature, general principles of organic chemistry can be applied to predict its behavior. For instance, in reactions with a stoichiometric amount of a nucleophile, a mixture of mono- and di-substituted products would be expected. Achieving high chemoselectivity for the mono-substituted product would likely require a large excess of the disulfonyl dichloride.

The development of new chemo-, regio-, and stereoselective reactions is a continuous effort in organic synthesis mdpi.com. While the current body of literature does not provide extensive specific examples for this compound, its bifunctional nature makes it a candidate for future investigations in this area.

Advanced Applications in Organic Synthesis and Functionalization

Utilization as a Versatile Building Block

The structure of propane-1,3-disulfonyl dichloride, featuring two electrophilic sulfonyl chloride moieties, makes it an exemplary building block for creating larger, more complex molecules. nih.gov Its primary role is to connect two separate nucleophilic entities or two nucleophilic sites within the same molecule, thereby constructing new molecular frameworks through the formation of stable sulfonamide or sulfonate ester linkages.

The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted propane-1,3-disulfonamides. This reaction is fundamental to its application as a building block, allowing for the introduction of a flexible propane-1,3-disulfonamide bridge between two molecular fragments. Similarly, reaction with alcohols or phenols yields the corresponding disulfonate esters. These reactions showcase its ability to act as a homobifunctional crosslinking agent.

A key application is in the synthesis of symmetrical molecules where two identical molecular units are joined. For instance, reacting two equivalents of an amine or alcohol with this compound provides a straightforward route to C2-symmetric molecules, which are of significant interest in catalysis and materials science.

Table 1: Examples of Products from this compound as a Building Block
Reactant (Nucleophile)Product ClassSignificance
Primary/Secondary Amine (R-NH₂ or R₂NH)N,N'-Disubstituted Propane-1,3-disulfonamideIntroduces a flexible sulfonamide linker into molecules.
Alcohol/Phenol (R-OH)Propane-1,3-disulfonate EsterForms stable sulfonate ester bridges.
Diamine (H₂N-X-NH₂)Macrocyclic DisulfonamideBuilding block for cyclic and macrocyclic structures. rsc.org
Diol (HO-X-OH)Macrocyclic Disulfonate EsterForms macrocycles containing sulfonate ester linkages.

Application in Heterocyclic Compound Synthesis

The 1,3-disposition of the sulfonyl chloride groups in this compound makes it a suitable precursor for the synthesis of medium-sized sulfur-containing heterocycles. These cyclic structures, often referred to as sultams (cyclic sulfonamides), are present in various biologically active compounds and are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net

The most common strategy involves the cyclization of this compound with a dinucleophile, such as a diamine or a diol. Reaction with a 1,n-diamine under high-dilution conditions can lead to the formation of macrocyclic disulfonamides. For example, the reaction with a diamine can yield a multi-membered ring containing two nitrogen and two sulfur atoms. These macrocyclic structures are foundational to the synthesis of more complex polycyclic systems. rsc.org

Specifically, the reaction of this compound with compounds containing two appropriately spaced nucleophilic groups can yield saturated heterocyclic systems. For instance, intramolecular cyclization of its derivatives is a known route to various sultams. nih.gov While many methods exist for sultam synthesis, the use of bifunctional reagents like this compound offers a direct pathway to specific classes of macrocyclic and bicyclic sulfonamides. researchgate.net

Table 2: Heterocyclic Systems Derived from this compound
ReactantHeterocyclic Product TypeRing Size
1,n-DiamineMacrocyclic DisulfonamideVariable (e.g., 9-membered and larger)
1,n-DiolMacrocyclic Disulfonate EsterVariable
Hydrazine derivativesN,N'-Diamino Cyclic DisulfonamideVariable

Role in Sulfonylation Reactions for Molecular Functionalization

Sulfonylation, the attachment of a sulfonyl group to a molecule, is a critical transformation for modifying the properties of organic compounds. This compound serves as a reagent for introducing the propane-1,3-disulfonyl moiety onto various substrates, effectively functionalizing them. lookchem.com This is most commonly achieved through the formation of sulfonamides and sulfonate esters.

The reaction with primary and secondary amines to form sulfonamides is a robust and widely used transformation. researchgate.net This functionalization is significant in medicinal chemistry, as the sulfonamide group is a key component of many therapeutic agents. By using this compound, chemists can append this bifunctional linker to amines, potentially altering solubility, binding affinity, and other pharmacological parameters.

Similarly, the sulfonylation of alcohols and phenols provides access to sulfonate esters. These esters can act as effective leaving groups in subsequent nucleophilic substitution reactions or serve as stable protecting groups for hydroxyl functions. The ability to introduce two such functionalities simultaneously makes this compound an efficient tool for molecular functionalization. One of the downstream products resulting from this reactivity is eprodisate, a compound developed to inhibit amyloid fibril formation. chemsrc.com

Contributions to Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are highly valued for their efficiency and atom economy.

Currently, the scientific literature does not prominently feature this compound as a key reactant in well-established multicomponent reaction methodologies. Its typical reactivity involves sequential or simultaneous reactions with two nucleophiles, which aligns more with its role as a bifunctional building block rather than as a component in a classical MCR that creates a complex scaffold from multiple diverse inputs in one pot.

Development of Linkers and Bridging Agents in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of assembled molecular subunits or components. nih.gov The design of linkers and bridging agents is central to this field, as these components connect molecular units to form larger, organized assemblies. mdpi.com

This compound is a precursor for synthesizing flexible linkers used in supramolecular constructs. The propane-1,3-diyl chain provides conformational flexibility, while the sulfonyl groups offer sites for strong, directional interactions, such as hydrogen bonding in the resulting sulfonamides.

Its derivatives, particularly macrocycles formed by reacting with diamines, are of significant interest. rsc.org These macrocyclic disulfonamides can act as hosts for guest molecules, forming inclusion complexes. For example, macrocyclic polyamines derived from 1,3-disubstituted propane (B168953) units have been shown to complex with alkylammonium cations and dicarboxylate anions. rsc.org Furthermore, the related propane-1,3-diaminium cation, a derivative of the propane-1,3-diamine, has been shown to form a supramolecular complex with 18-crown-6, highlighting the utility of the propane-1,3-diyl spacer in directing molecular recognition events. nih.gov This demonstrates the potential of the this compound framework in the rational design of linkers for creating functional supramolecular materials. nih.govrsc.org

Integration Within Polymer Science and Advanced Materials Development

Cross-linking Chemistry in Polymer Networks

The bifunctional nature of propane-1,3-disulfonyl dichloride, possessing two reactive sulfonyl chloride groups, theoretically allows it to act as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.

The sulfonyl chloride groups can react with various nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. For instance, the reaction with a polymer containing hydroxyl groups would result in the formation of stable sulfonate ester linkages, effectively bridging two separate polymer chains.

While the direct use of this compound as a cross-linker is not widely reported, related chemistry provides a basis for its potential. For example, polymeric reagents with propane-1,3-dithiol (-SH) functions can undergo oxidative transformation of their thiol groups into disulfide bridges, which is a form of cross-linking that can lead to insolubilization of the polymer. cmu.edunih.gov This indicates that propane-based bifunctional molecules can participate in network formation.

Modification of Polymer Properties through Sulfonyl Functionalization

The introduction of sulfonyl groups onto a polymer backbone can significantly alter its properties. This process, known as sulfonyl functionalization, can enhance characteristics such as thermal stability, ion-exchange capacity, and hydrophilicity. The sulfonyl chloride groups of this compound are highly reactive and could be used to graft sulfonyl-containing side chains onto existing polymers.

By reacting with functional groups on a polymer, one of the sulfonyl chloride groups on the this compound molecule could form a covalent bond, while the other could be subsequently hydrolyzed to a sulfonic acid group (-SO₃H). This would impart ion-exchange properties to the polymer, making it suitable for applications such as membranes for filtration or fuel cells.

Synthesis of Specialty Polymers and Copolymers

In principle, this compound can serve as a monomer in polycondensation reactions to synthesize specialty polymers, such as polysulfonates. In such a reaction, it would be reacted with a bifunctional comonomer, for instance, a diol or a diamine. The resulting polysulfonate polymers would contain the flexible three-carbon aliphatic segment from the this compound, which could influence properties like the glass transition temperature and solubility of the final polymer. However, the synthesis of polymers using this compound as a monomer is not a common or well-documented practice in the available scientific literature.

Applications in Curable Fluorinated Polymer Compositions

Curable fluorinated polymers, or fluoroelastomers, are high-performance materials known for their exceptional chemical and thermal resistance. The curing process, which involves cross-linking the polymer chains, is essential for developing their final elastomeric properties. Various curing agents are used depending on the specific chemistry of the fluoroelastomer.

While there is no direct evidence of this compound being used in this capacity, compounds with sulfonyl or related functionalities are employed in the broader field of elastomer curing. For instance, certain cure systems for halogen-containing polymers utilize sulfur-based crosslinking agents. google.com The reactivity of the sulfonyl chloride groups suggests a theoretical possibility for this compound to react with appropriate cure sites on a fluoropolymer, but this application remains speculative without specific research findings.

Role in Electrolyte Component Preparation (e.g., Lithium Salts for Battery Applications)

In the field of advanced energy storage, particularly lithium-ion batteries, electrolyte additives play a crucial role in performance and safety. A related compound, 1,3-propane sultone, is a well-known additive used to form a stable solid electrolyte interphase (SEI) on the anode surface. epo.orgrsc.org It is important to distinguish this compound from this sultone.

This compound could potentially serve as a precursor for synthesizing specific lithium salts for battery electrolytes. The sulfonyl chloride groups can be hydrolyzed to form 1,3-propanedisulfonic acid. A patent describes a method for preparing 1,3-propanedisulfonic acid and its pharmaceutically acceptable salts via the ring-opening of a sultone, highlighting the utility of the disulfonic acid structure. google.com This acid can then be neutralized with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, to produce lithium propane-1,3-disulfonate. The existence of this salt is confirmed by chemical suppliers. bldpharm.com Such lithium disulfonates could be investigated as alternative or supplementary conducting salts in battery electrolytes, although detailed studies on their electrochemical performance are not widely available.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20686-91-3 sigmaaldrich.comnih.govchemicalbook.com
Molecular Formula C₃H₆Cl₂O₄S₂ nih.govchemicalbook.com
Molecular Weight 241.11 g/mol nih.govchemicalbook.com
Melting Point 46-48 °C sigmaaldrich.com
Boiling Point 325.5 °C (Predicted) lookchem.com
Density 1.687 g/cm³ (Predicted) lookchem.com
IUPAC Name propane-1,3-disulfonyl chloride nih.gov

Interactive Data Table: Properties

PropertyValueReference(s)
CAS Number20686-91-3 sigmaaldrich.comnih.govchemicalbook.com
Molecular FormulaC₃H₆Cl₂O₄S₂ nih.govchemicalbook.com
Molecular Weight241.11 g/mol nih.govchemicalbook.com
Melting Point46-48 °C sigmaaldrich.com
Boiling Point325.5 °C (Predicted) lookchem.com
Density1.687 g/cm³ (Predicted) lookchem.com
IUPAC Namepropane-1,3-disulfonyl chloride nih.gov

Mentioned Compounds

Computational and Theoretical Studies on Propane 1,3 Disulfonyl Dichloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which the electronic structure and inherent reactivity of propane-1,3-disulfonyl dichloride can be elucidated. Although specific computational studies exclusively focused on this molecule are not extensively available in public literature, its properties can be reliably predicted using established theoretical models such as Density Functional Theory (DFT). These calculations provide insights into the molecule's geometry, bond characteristics, and the distribution of electron density, which are fundamental to understanding its chemical behavior.

The geometry of this compound is characterized by a tetrahedral arrangement around the sulfur atoms. The central propane (B168953) backbone provides a flexible linker between the two highly electrophilic sulfonyl chloride moieties. Key structural parameters, including bond lengths and angles, can be estimated with a high degree of confidence based on calculations and experimental data from analogous molecules like methanesulfonyl chloride and sulfuryl chloride. wikipedia.orgnist.gov The presence of two strongly electron-withdrawing sulfonyl chloride groups significantly influences the electronic properties of the entire molecule.

Predicted Geometric Parameters of this compound

ParameterPredicted Value
C-C Bond Length~ 1.53 Å
C-S Bond Length~ 1.77 Å
S=O Bond Length~ 1.42 Å
S-Cl Bond Length~ 2.05 Å
C-C-C Bond Angle~ 112°
C-S=O Bond Angle~ 108°
O=S=O Bond Angle~ 120°
C-S-Cl Bond Angle~ 100°

Note: These are estimated values based on known data for similar compounds and are subject to variation based on the specific computational method and basis set used.

Furthermore, quantum chemical calculations can map the electrostatic potential of the molecule, revealing the distribution of partial atomic charges. This information is crucial for predicting how the molecule will interact with other chemical species. The sulfur atoms are expected to carry a significant positive partial charge, making them highly susceptible to nucleophilic attack. Conversely, the oxygen and chlorine atoms will bear negative partial charges.

Predicted Partial Atomic Charges in this compound

AtomPredicted Partial Charge
Sulfur (S)Highly Positive (δ+)
Oxygen (O)Negative (δ-)
Chlorine (Cl)Negative (δ-)
Carbon (C)Slightly Positive (δ+)
Hydrogen (H)Slightly Positive (δ+)

Note: This table represents a qualitative prediction of charge distribution.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While specific molecular dynamics (MD) simulations for this compound are not readily found in scientific literature, the principles of this computational technique allow for a theoretical description of its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations. youtube.commdpi.com

MD simulations could be employed to study the conformational dynamics of the propane backbone, revealing the flexibility and interplay between the two sulfonyl chloride end groups. Such simulations would illustrate the transitions between different staggered and eclipsed conformations, and how these motions might influence the accessibility of the reactive sites.

In the context of a chemical reaction, for instance, with a nucleophile, MD simulations would be invaluable for exploring the reaction pathway. They could be used to model the approach of the nucleophile, the formation of reaction intermediates, and the geometry of transition states. This would provide insights into the energy barriers of the reaction and the stereochemical outcome. The simulations would also account for the role of the solvent, showing how solvent molecules arrange around the reactants and influence the reaction energetics.

Key dynamic events that could be studied with MD simulations include:

Bond Vibrations: The stretching and compressing of the C-C, C-S, S=O, and S-Cl bonds.

Angle Bending: The fluctuations of the bond angles within the molecule.

Torsional Rotations: The rotation around the C-C and C-S single bonds, leading to different conformations.

Solvent Interactions: The formation and breaking of interactions with surrounding solvent molecules.

Prediction of Electrophilic Sites and Preferred Reaction Pathways

The electronic structure of this compound, as elucidated by quantum chemical calculations, clearly indicates the primary electrophilic centers within the molecule. The sulfur atoms of the sulfonyl chloride groups are the most significant electrophilic sites. This is a direct consequence of the high electronegativity of the two oxygen atoms and the chlorine atom bonded to each sulfur. These atoms strongly withdraw electron density from the sulfur atom, rendering it electron-deficient and thus highly susceptible to attack by nucleophiles.

The reactivity of sulfonyl chlorides is well-established, and they readily react with a wide range of nucleophiles. wikipedia.org Common reaction pathways for this compound would involve nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion. Given the presence of two such reactive sites, the molecule can undergo sequential reactions.

Ranking of Electrophilic Sites in this compound

SiteRelative ElectrophilicityRationale
Sulfur Atoms (in -SO2Cl)Very HighBonded to three highly electronegative atoms (2xO, 1xCl)
Carbon Atoms (in propane chain)LowSignificantly less electron-deficient than the sulfur atoms

The preferred reaction pathway will depend on the nature of the nucleophile and the reaction conditions. For example:

With amines: Reaction with primary or secondary amines will lead to the formation of sulfonamides.

With alcohols: In the presence of a base, reaction with alcohols will yield sulfonate esters.

With water: Hydrolysis will occur, leading to the formation of the corresponding sulfonic acid.

The bifunctional nature of this compound also allows for its use as a cross-linking agent, where both sulfonyl chloride groups react with nucleophilic sites on other molecules to form a bridge.

Structure-Reactivity Relationships from Computational Modeling

Computational modeling can provide significant insights into the structure-reactivity relationships of this compound. The molecule's reactivity is intrinsically linked to its three-dimensional structure and electronic properties.

The key structural features influencing its reactivity are:

Two Reactive Centers: The presence of two sulfonyl chloride groups allows for double substitution, making it a useful cross-linking or bifunctional reagent. The distance and flexibility of the three-carbon propane linker between these groups will dictate the types of cross-linked structures that can be formed.

Electrophilicity of Sulfur: As discussed, the high electrophilicity of the sulfur atoms is the primary driver of the molecule's reactivity towards nucleophiles.

Nature of the Leaving Group: The chloride ion is a good leaving group, facilitating nucleophilic substitution at the sulfur center.

Computational models can quantify these relationships. For instance, by calculating the energy of the Lowest Unoccupied Molecular Orbital (LUMO), one can get a measure of the molecule's susceptibility to nucleophilic attack. A lower LUMO energy generally indicates a higher reactivity towards nucleophiles.

Furthermore, computational studies can model the effect of substituents on the propane backbone. Although the parent molecule is unsubstituted, theoretical modifications could predict how electron-donating or electron-withdrawing groups on the central carbon atom would affect the reactivity of the sulfonyl chloride moieties. Electron-withdrawing groups would be expected to increase the electrophilicity of the sulfur atoms, while electron-donating groups might have the opposite effect.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is determined by the rotation around the C1-C2 and C2-C3 single bonds of the propane backbone. The principles of conformational analysis for simple alkanes, such as the preference for staggered conformations over eclipsed conformations to minimize torsional strain, are applicable here. aps.orgnih.gov However, the presence of the bulky and polar sulfonyl chloride groups introduces additional steric and electrostatic interactions that significantly influence the relative energies of the possible conformers.

The rotational barrier in propane is approximately 14 kJ/mol (3.4 kcal/mol). aps.org For this compound, this barrier is expected to be considerably higher due to the steric hindrance and dipolar repulsion between the large sulfonyl chloride groups.

The most stable conformations will be those that minimize the steric repulsion between the bulky -SO2Cl groups. Therefore, anti-periplanar arrangements, where the two sulfonyl chloride groups are positioned as far apart as possible, are predicted to be the lowest in energy. Gauche conformations, where the sulfonyl chloride groups are at a 60-degree dihedral angle to each other, will be of higher energy due to steric interactions. Eclipsed conformations, where the groups are directly aligned, will be the highest in energy and represent transition states for rotation.

Predicted Stability of this compound Conformers

ConformerDihedral Angle (S-C1-C2-C3)Dihedral Angle (C1-C2-C3-S)Predicted Relative Stability
Anti-Anti~180°~180°Most Stable
Anti-Gauche~180°~60°Less Stable
Gauche-Gauche~60°~60°Even Less Stable
Eclipsed0°, 120°, 240°0°, 120°, 240°Least Stable (Transition State)

Note: This table provides a qualitative ranking of the expected stability of the major conformers.

From a stereochemical perspective, this compound is an achiral molecule as it possesses a plane of symmetry. However, its reactions with chiral nucleophiles could potentially lead to the formation of diastereomeric products. The conformational preferences of the molecule could play a role in the stereoselectivity of such reactions, as different conformers may present different levels of steric hindrance to the approaching nucleophile.

Emerging Research Frontiers and Future Directions for Propane 1,3 Disulfonyl Dichloride

Catalytic Applications Beyond Conventional Stoichiometric Use

The exploration of propane-1,3-disulfonyl dichloride in catalysis is a burgeoning field, with potential applications stemming from its ability to act as a precursor to complex ligands and functional materials. While direct catalytic use is not yet established, its derivatives are showing promise in various catalytic systems.

One of the most promising avenues is in the synthesis of metal-organic frameworks (MOFs). mdpi.comrsc.org MOFs are highly porous materials with a regular crystalline structure, making them ideal candidates for catalysts and catalyst supports. The bifunctional nature of this compound allows it to be used as a linker, creating a three-dimensional framework. By reacting with other organic ligands and metal ions, it can help form MOFs with tailored pore sizes and functionalities. rsc.org These MOFs can then be used in applications such as the oxidative dehydrogenation of propane (B168953) to propylene, a crucial industrial process. mdpi.comresearchgate.net The uniform distribution of active sites within the MOF structure can lead to enhanced catalytic activity and selectivity. mdpi.com

Furthermore, derivatives of this compound can be utilized as ligands in homogeneous catalysis. For instance, the propane backbone is a key component in various diphosphine ligands, which are widely used in transition metal catalysis. The synthesis of gold clusters ligated with 1,3-bis(dicyclohexylphosphino)propane (B25926) is a testament to the utility of the propane-1,3-diphosphine scaffold. researchgate.net this compound can serve as a starting material for the synthesis of such ligands, which can then be used to create catalysts for a variety of organic transformations.

The table below summarizes potential catalytic applications for this compound and its derivatives.

Catalytic ApplicationRole of this compoundPotential Advantages
Metal-Organic Frameworks (MOFs) Linker molecule to create 3D porous structuresTailorable pore size, high density of active sites, enhanced selectivity mdpi.comrsc.org
Homogeneous Catalysis Precursor for the synthesis of diphosphine ligandsTunable electronic and steric properties of the resulting catalyst
Heterogeneous Catalysis Support for catalytic nanoparticlesHigh surface area, potential for catalyst recovery and reuse

Biomimetic and Enzyme-Assisted Transformations

The application of this compound in biomimetic and enzyme-assisted transformations is a largely unexplored but potentially fruitful area of research. Biomimetic synthesis seeks to mimic natural chemical processes to create complex molecules, and the unique reactivity of this compound could be harnessed in this context.

While direct enzymatic reactions involving this compound have not been reported, the broader class of sulfonyl chlorides has been a subject of interest in chemical biology. For instance, sulfonyl chlorides can act as probes for studying enzyme activity and as inhibitors of specific enzymes. The bifunctional nature of this compound could be exploited to develop novel enzyme inhibitors that bind to two distinct sites on a protein, potentially leading to higher affinity and selectivity.

In the realm of biomimetic chemistry, this compound could be used to construct scaffolds that mimic the secondary structures of proteins, such as alpha-helices and beta-sheets. By reacting with amino acids or short peptides, it could create constrained structures that could have applications in drug discovery and materials science.

The table below outlines some hypothetical biomimetic and enzyme-assisted applications for this compound.

Research AreaPotential Application of this compoundScientific Rationale
Enzyme Inhibition Development of bifunctional enzyme inhibitorsThe two sulfonyl chloride groups could react with two nucleophilic residues in an enzyme's active site, leading to potent and selective inhibition.
Biomimetic Scaffolds Synthesis of peptide-based macrocyclesThe propane linker could be used to create constrained peptide conformations that mimic natural protein structures.
Drug Delivery Crosslinking agent for biodegradable hydrogelsThe sulfonyl chloride groups can react with polymers containing amine or hydroxyl groups to form stable, biocompatible hydrogels for controlled drug release. google.com

Advanced Spectroscopic and Analytical Characterization Techniques

A thorough understanding of the structure and reactivity of this compound and its derivatives is crucial for their application in advanced materials and catalysis. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights.

Computational studies, such as those using density functional theory (DFT), can be employed to predict the reactivity of this compound and to model its interactions with other molecules. researchgate.net Such studies can help in designing new reactions and materials with desired properties. For example, DFT calculations could be used to understand the mechanism of polymerization reactions involving this compound, allowing for better control over the polymer's structure and properties.

Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D NMR) and X-ray crystallography, are essential for the detailed structural elucidation of the products derived from this compound. 2D NMR techniques like COSY and HMQC can help in assigning the complex proton and carbon signals in polymers and macrocycles synthesized using this building block. X-ray crystallography can provide precise information about the three-dimensional structure of crystalline derivatives, which is invaluable for understanding their function in catalysis and materials science.

The table below lists some advanced analytical techniques and their potential applications in the study of this compound.

Analytical TechniqueApplication to this compound ResearchInformation Gained
Computational Chemistry (DFT) Modeling reaction mechanisms and predicting properties of derivativesReaction pathways, transition state energies, electronic properties researchgate.net
2D Nuclear Magnetic Resonance (NMR) Structural elucidation of complex derivativesConnectivity of atoms, stereochemistry
X-ray Crystallography Determining the 3D structure of crystalline derivativesBond lengths, bond angles, crystal packing
Mass Spectrometry (e.g., ESI-MS) Characterization of large molecules and complexesMolecular weight, fragmentation patterns researchgate.net

Sustainable Chemistry and Circular Economy Perspectives

In an era of increasing environmental awareness, the development of sustainable chemical processes and a circular economy is of paramount importance. researchgate.net this compound, as a versatile building block, can play a role in this transition.

One of the key principles of green chemistry is the use of renewable feedstocks. Research into the synthesis of this compound from bio-based resources, such as glycerol (B35011) (a byproduct of biodiesel production), could significantly improve its environmental footprint. While current synthetic methods often rely on petroleum-based starting materials, future research could focus on developing greener synthetic routes.

The concept of a circular economy, where waste is minimized and resources are reused, is particularly relevant to the applications of this compound in polymer chemistry. rsc.orgresearchgate.net Because of its bifunctional nature, this compound can be used to create polymers that are designed for disassembly. By incorporating cleavable linkages into the polymer backbone, it is possible to develop materials that can be depolymerized back to their constituent monomers, which can then be purified and repolymerized, creating a closed-loop recycling system. nih.govgoogle.com

The table below highlights the potential contributions of this compound to sustainable chemistry and a circular economy.

Sustainability AspectApplication of this compoundPotential Impact
Renewable Feedstocks Synthesis from bio-based precursors like glycerolReduced reliance on fossil fuels, lower carbon footprint
Circular Economy Creation of chemically recyclable polymersReduced plastic waste, conservation of resources rsc.orgresearchgate.net
Atom Economy Use in high-yield polymerization reactionsMinimized waste generation during material production

Potential in Interdisciplinary Research Areas

The unique properties of this compound make it a valuable tool for interdisciplinary research, bridging the gap between chemistry, materials science, and biology.

In materials science, this compound can be used to synthesize a wide range of functional materials. For example, it can be used as a crosslinking agent to create robust polymer networks with applications in coatings, adhesives, and elastomers. Its ability to react with a variety of functional groups allows for the creation of materials with tailored properties, such as hydrophobicity, thermal stability, and mechanical strength. The use of related alkylammonium chlorides in the preparation of perovskite-based devices suggests potential applications for derivatives of this compound in the field of optoelectronics. greatcellsolarmaterials.com

In medicinal chemistry, the sulfonamide group is a common motif in many drugs, and this compound can be used to synthesize novel bis-sulfonamides with potential therapeutic applications. sigmaaldrich.comnih.gov The propane linker can be used to control the distance and orientation of two pharmacophores, which can be crucial for their interaction with biological targets. Furthermore, the use of this compound in the creation of drug delivery systems, such as hydrogels and nanoparticles, is an active area of research. google.com

The table below summarizes the potential of this compound in various interdisciplinary research fields.

Interdisciplinary FieldPotential ApplicationExample
Materials Science Synthesis of functional polymers and materialsCrosslinking agent for high-performance coatings, precursor for perovskite materials greatcellsolarmaterials.com
Medicinal Chemistry Synthesis of novel bioactive moleculesLinker for bivalent drugs, synthesis of macrocyclic sulfonamides sigmaaldrich.comnih.gov
Biomaterials Development of biocompatible materialsCrosslinking of hydrogels for tissue engineering and drug delivery google.com

Q & A

Basic: What are the recommended synthetic routes for propane-1,3-disulfonyl dichloride, and how can reaction conditions be optimized?

This compound is typically synthesized via sulfonation of propane derivatives using chlorosulfonic acid. A methodologically robust approach involves reacting 1,3-diol or 1,3-diamine precursors with chlorosulfonic acid under controlled temperatures (e.g., 40–60°C) to minimize side reactions . Solvent selection is critical: anhydrous dichloromethane or chloroform facilitates homogeneous mixing and reduces hydrolysis . To optimize yields, stoichiometric ratios (e.g., 2:1 molar ratio of chlorosulfonic acid to precursor) and incremental reagent addition can mitigate exothermicity . Post-synthesis, purification via recrystallization (using non-polar solvents) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

  • Spectroscopic Analysis :
    • FT-IR : Confirm sulfonyl chloride groups via S=O stretching (1360–1390 cm⁻¹) and S-Cl bonds (580–620 cm⁻¹) .
    • NMR : ¹H NMR should show propane backbone protons (δ 1.8–2.2 ppm for CH₂ groups), while ¹³C NMR resolves sulfonyl carbons (δ 55–60 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur Eos) provides definitive structural validation, with refinement parameters (R-factor <0.05, wR <0.10) ensuring accuracy .
  • Elemental Analysis : Match experimental C, H, S, and Cl content to theoretical values (±0.3% tolerance) .

Advanced: How can exothermic reactions during synthesis be safely managed, and what experimental safeguards are critical?

Exothermic risks arise during chlorosulfonic acid addition. Methodological safeguards include:

  • Temperature Control : Use jacketed reactors with cryogenic cooling (e.g., acetone/dry ice baths) to maintain ≤60°C .
  • Incremental Reagent Addition : Slow addition via syringe pump (e.g., 0.5 mL/min) prevents thermal runaway .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced hydrolysis .
  • Real-Time Monitoring : In-line FT-IR or Raman spectroscopy tracks reaction progress and detects intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data versus expected molecular configurations?

Discrepancies between observed and theoretical data (e.g., unexpected NMR splitting or IR peaks) require systematic troubleshooting:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., benzene-1,3-disulfonyl dichloride) to identify artifacts .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR can reveal conformational flexibility or rotameric equilibria affecting peak splitting .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict vibrational frequencies and NMR chemical shifts, aiding assignment .
  • Alternative Synthesis Routes : If impurities persist, re-optimize stoichiometry or switch to alternative precursors (e.g., 1,3-dithiolane derivatives) .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Scale-up challenges include heat dissipation and mixing efficiency. Key strategies:

  • Flow Chemistry : Continuous flow reactors enhance heat transfer and reduce batch variability .
  • Solvent Optimization : Replace low-boiling solvents (e.g., CH₂Cl₂) with dimethylacetamide (DMAc) for higher-temperature stability .
  • Process Analytical Technology (PAT) : Implement in-line UV/Vis or mass spectrometry for real-time purity monitoring .
  • Crystallization Engineering : Use anti-solvent crystallization (e.g., hexane) with controlled cooling rates to maximize crystal uniformity .

Advanced: How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate:

  • Hydrolytic Degradation : Monitor by HPLC under accelerated conditions (40°C/75% RH). Hydrolysis products (e.g., sulfonic acids) appear as new peaks at 3–5 min retention times .
  • Thermal Stability : TGA/DSC analysis identifies decomposition onset temperatures (typically >120°C for sulfonyl chlorides) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate byproducts) .
  • Long-Term Storage : Stability-indicating assays (e.g., LC-MS) every 3 months confirm integrity in desiccated, inert environments .

Basic: What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile sulfonating agent:

  • Peptide Modification : Reacts with amine groups to introduce sulfonyl protections .
  • Polymer Crosslinking : Forms sulfonated networks in epoxy resins, enhancing thermal stability .
  • Heterocycle Synthesis : Cyclocondensation with diamines yields sulfonamide-containing macrocycles .

Advanced: What analytical techniques are critical for detecting trace impurities, and how can they be quantified?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve impurities; ESI-MS identifies sulfonic acid byproducts (m/z +16 from parent ion) .
  • Headspace GC-MS : Detects volatile chlorinated side products (e.g., 1,3-dichloropropane) with LOD ≤10 ppm .
  • Ion Chromatography : Quantifies inorganic chloride residues (e.g., from hydrolysis) against a calibration curve .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.